2-Butenoic acid, 2-(acetylamino)-
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Overview
Description
2-Butenoic acid, 2-(acetylamino)- is an organic compound with the molecular formula C₆H₉NO₃ and a molecular weight of 143.1406 g/mol It is characterized by the presence of an acetylamino group attached to the butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butenoic acid, 2-(acetylamino)- typically involves the reaction of butenoic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Butenoic acid, 2-(acetylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Butenoic acid, 2-(acetylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-butenoic acid, 2-(acetylamino)- involves its interaction with specific molecular targets and pathways. The acetylamino group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Crotonic Acid:
Isocrotonic Acid:
3-Butenoic Acid: This compound has the double bond located at a different position in the carbon chain.
Uniqueness: 2-Butenoic acid, 2-(acetylamino)- is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55649-71-3 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(E)-2-acetamidobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-3-5(6(9)10)7-4(2)8/h3H,1-2H3,(H,7,8)(H,9,10)/b5-3+ |
InChI Key |
RZLLYKKORUSDSK-HWKANZROSA-N |
Isomeric SMILES |
C/C=C(\C(=O)O)/NC(=O)C |
Canonical SMILES |
CC=C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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